

Spectroscopic Characterization of 4-Methoxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzyl alcohol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Methoxybenzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical and organic compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **4-Methoxybenzyl alcohol**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR Data

The ^1H NMR spectrum of **4-Methoxybenzyl alcohol** is characterized by distinct signals corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.28	Doublet	8.4	2H	Ar-H (ortho to CH ₂ OH)
6.89	Doublet	8.4	2H	Ar-H (ortho to OCH ₃)
4.59	Singlet	-	2H	-CH ₂ -
3.80	Singlet	-	3H	-OCH ₃
1.96	Singlet	-	1H	-OH

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
159.3	Ar-C (para to CH ₂ OH)
133.2	Ar-C (ipso to CH ₂ OH)
128.8	Ar-C (ortho to CH ₂ OH)
114.1	Ar-C (ortho to OCH ₃)
65.2	-CH ₂ -
55.4	-OCH ₃

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of **4-Methoxybenzyl alcohol** is as follows:

Sample Preparation:

- Dissolve 5-10 mg of **4-Methoxybenzyl alcohol** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Number of scans: 16
 - Acquisition time: ~4 seconds
 - Relaxation delay: 1 second
 - Pulse angle: 45°
- ^{13}C NMR:
 - Number of scans: 1024
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Proton decoupling: Broadband decoupling

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum.

- Identify and report the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Methoxybenzyl alcohol** is typically recorded as a neat liquid film between salt plates (e.g., NaCl or KBr).

IR Data

The key absorption bands in the IR spectrum of **4-Methoxybenzyl alcohol** are summarized below.^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
3030-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1612, 1512	Strong	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (aryl ether)
1035	Strong	C-O stretch (primary alcohol)

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the procedure for obtaining an FT-IR spectrum of liquid **4-Methoxybenzyl alcohol**.^{[4][5][6][7][8]}

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of **4-Methoxybenzyl alcohol** onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

- Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

- Record a background spectrum of the empty sample compartment.
- Set the spectral range from 4000 to 400 cm^{-1} .
- Select a resolution of 4 cm^{-1} .
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electron Ionization (EI) is a common method used for volatile compounds like **4-Methoxybenzyl alcohol**.

Mass Spectrometry Data

The mass spectrum of **4-Methoxybenzyl alcohol** shows a molecular ion peak and several characteristic fragment ions.^{[9][10]}

m/z	Relative Intensity (%)	Assignment
138	60	$[\text{M}]^+$ (Molecular Ion)
107	100	$[\text{M} - \text{CH}_2\text{OH}]^+$
77	40	$[\text{C}_6\text{H}_5]^+$

Experimental Protocol for Electron Ionization Mass Spectrometry

The general procedure for obtaining an EI mass spectrum of **4-Methoxybenzyl alcohol** is as follows:[11][12][13][14]

Sample Introduction:

- Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- If using a direct probe, the sample is volatilized by heating.

Ionization and Analysis:

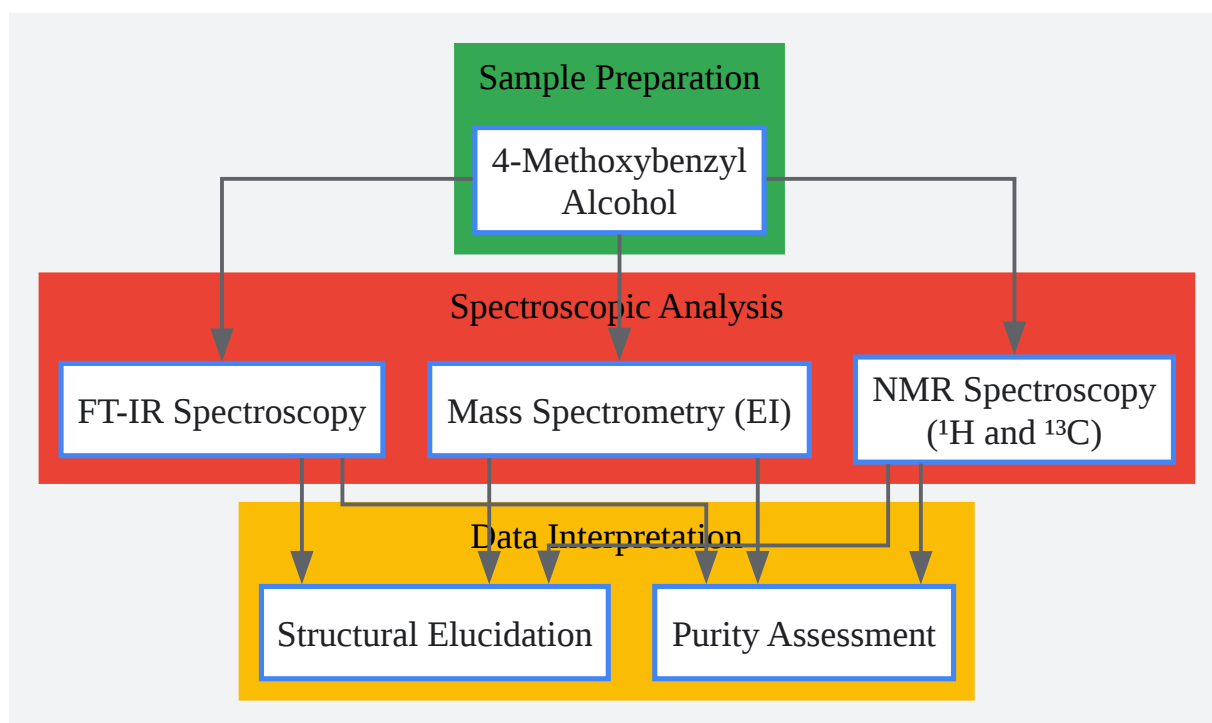
- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z .
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways to explain the observed fragment ions.

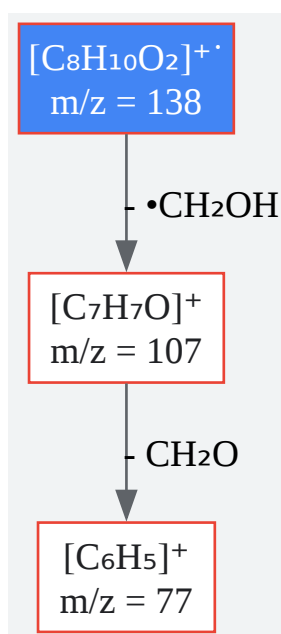
Visualization of Spectroscopic Data and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key spectroscopic features of **4-Methoxybenzyl alcohol**.



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Caption: Experimental workflow for the spectroscopic characterization of **4-Methoxybenzyl alcohol**.



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Caption: Key fragmentation pathways of **4-Methoxybenzyl alcohol** in EI-MS.

¹ H NMR Assignments					¹³ C NMR Assignments					
Ar-H (ortho to CH ₂ OH) δ = 7.28 ppm (d)	Ar-H (ortho to OCH ₃) δ = 6.89 ppm (d)	-CH ₂ - δ = 4.59 ppm (s)	-OCH ₃ δ = 3.80 ppm (s)	-OH δ = 1.96 ppm (s)	Ar-C (para to CH ₂ OH) δ = 159.3 ppm	Ar-C (ipso to CH ₂ OH) δ = 133.2 ppm	Ar-C (ortho to CH ₂ OH) δ = 128.8 ppm	Ar-C (ortho to OCH ₃) δ = 114.1 ppm	-CH ₂ - δ = 65.2 ppm	-OCH ₃ δ = 55.4 ppm

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